![molecular formula C19H13FO2 B3863933 1-(4-fluorophenyl)-3-(5-phenyl-2-furyl)-2-propen-1-one](/img/structure/B3863933.png)
1-(4-fluorophenyl)-3-(5-phenyl-2-furyl)-2-propen-1-one
Overview
Description
1-(4-fluorophenyl)-3-(5-phenyl-2-furyl)-2-propen-1-one, commonly known as Curcumin, is a natural compound found in the turmeric plant. It has been widely studied for its potential therapeutic properties due to its antioxidant, anti-inflammatory, and anticancer effects.
Mechanism of Action
Curcumin's mechanism of action is complex and involves various pathways. It has been shown to modulate multiple signaling pathways, including the NF-κB, MAPK, and PI3K/AKT pathways. Curcumin also inhibits the expression of various inflammatory cytokines and enzymes, such as COX-2 and iNOS. Additionally, it has been found to induce apoptosis and inhibit angiogenesis, which are important processes in cancer development.
Biochemical and Physiological Effects
Curcumin has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and DNA damage. It also has a protective effect on the cardiovascular system by reducing cholesterol levels and improving endothelial function. Furthermore, Curcumin has been found to improve cognitive function and memory in animal studies.
Advantages and Limitations for Lab Experiments
Curcumin has several advantages for lab experiments. It is readily available, easy to synthesize, and has a low toxicity profile. However, it has poor solubility in water, which can limit its use in certain experiments. Additionally, Curcumin is unstable in alkaline conditions and can undergo degradation, which can affect its potency.
Future Directions
For research include exploring its use in combination with other treatments and investigating its potential in treating other diseases.
Scientific Research Applications
Curcumin has been extensively studied for its potential therapeutic properties. It has been found to have antioxidant, anti-inflammatory, and anticancer effects. These properties make it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and arthritis.
properties
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FO2/c20-16-8-6-14(7-9-16)18(21)12-10-17-11-13-19(22-17)15-4-2-1-3-5-15/h1-13H/b12-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJPCINXIHKSEP-ZRDIBKRKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-fluorophenyl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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